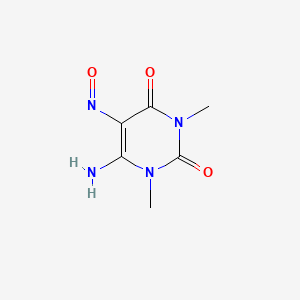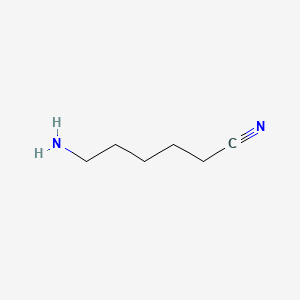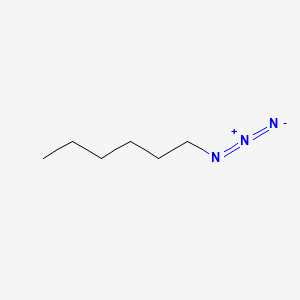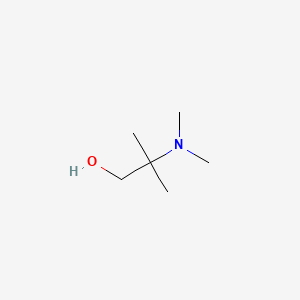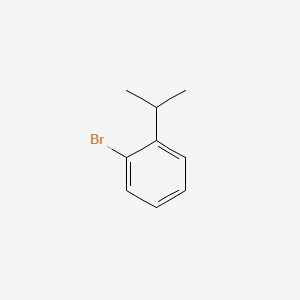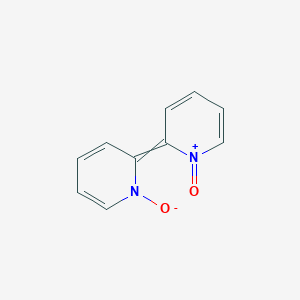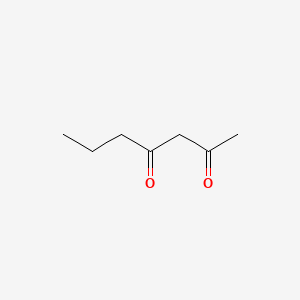
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Characterization and Steroid Isomer Distribution
- The metabolism of 18-hydroxy-11-deoxycorticosterone, a hormone linked to hypertension, involves the synthesis and separation of various derivatives including 3alpha,18,21-trihydroxy-5alpha-pregnan-20-one. This compound has been observed in different isomeric forms in rat adrenals and liver, highlighting its significance in steroid metabolism research (Bournot, Prost, & Maume, 1975).
Behavioral Impact Analysis
- Research on analogs of allopregnanolone, including 3alpha-hydroxy-20-oxo-5alpha-pregnan-21-yl hemisuccinate, has shown their potential in altering aggressive behavior in mice. This underscores the role of such compounds in behavioral studies and their potential therapeutic applications (Slavíková et al., 2001).
Neonatal Urine Analysis
- In studies of human neonatal urine, compounds such as 3alpha,6alpha,11beta,17alpha,21-pentahydroxy-5alpha-pregnan-20-one have been synthesized and analyzed. This work is crucial for understanding neonatal physiology and potential metabolic disorders (Derks & Drayer, 1978).
Steroidal Anaesthetics Synthesis
- The synthesis of derivatives like 3alpha,21-dihydroxy-5alpha-pregnan-11,20-dione-[21-14C] 21-acetate reveals the application of these compounds in the development of steroidal anaesthetics. This research contributes to the expansion of pharmacological options for anesthesia (Ayres, Newall, & Phillipps, 1975).
GABA Receptor Modulation
- Studies have shown that compounds like 3alpha,21-dihydroxy-5beta-pregnan-20-one exhibit partial agonism at the gamma-aminobutyric acid A (GABAA) receptor neurosteroid site. This highlights their potential role in modulating neurotransmitter systems and influencing brain function (Xue et al., 1997).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetone", "Diethyl ether", "Chloroform", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Oxidation of pregnenolone with sodium periodate to form 3alpha-hydroxy-5alpha-pregnan-20-one", "Step 2: Oxidation of 3alpha-hydroxy-5alpha-pregnan-20-one with sodium metaperiodate to form 3alpha,17-dihydroxy-5alpha-pregnan-20-one", "Step 3: Reduction of 3alpha,17-dihydroxy-5alpha-pregnan-20-one with sodium borohydride to form 3alpha,17,21-trihydroxy-5alpha-pregnan-20-one", "Step 4: Purification of the product by recrystallization from methanol", "Step 5: Conversion of the product into a suitable form for use, such as a salt or ester" ] } | |
Numéro CAS |
601-01-4 |
Formule moléculaire |
C21H34O4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[(10S,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1 |
Clé InChI |
UPTAPIKFKZGAGM-RPTIVHBHSA-N |
SMILES isomérique |
C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Autres numéros CAS |
601-01-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





